molecular formula C7H15NO3S B126027 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol CAS No. 151775-04-1

2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol

Cat. No.: B126027
CAS No.: 151775-04-1
M. Wt: 193.27 g/mol
InChI Key: SYXGZQKBWXSACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is characterized by its distinctive structure, which includes a thiolane ring with a methyl group and a dioxo functionality, as well as an aminoethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol typically involves the reaction of 3-methylthiolane-1,1-dioxide with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the dioxo functionality to a hydroxyl group, altering the compound’s properties.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted aminoethanol compounds. These products can exhibit different chemical and physical properties, making them useful for diverse applications.

Scientific Research Applications

2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs and treatments.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol exerts its effects is related to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]propanol
  • 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]butanol
  • 2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]pentanol

Uniqueness

2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol is unique due to its specific combination of a thiolane ring with a dioxo functionality and an aminoethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity.

Properties

IUPAC Name

2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-7(8-3-4-9)2-5-12(10,11)6-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXGZQKBWXSACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389139
Record name 3-[(2-Hydroxyethyl)amino]-3-methyl-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151775-04-1
Record name 2-[(Tetrahydro-3-methyl-1,1-dioxido-3-thienyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151775-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Hydroxyethyl)amino]-3-methyl-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.